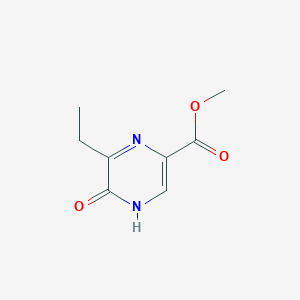
Methyl 6-ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-etil-5-oxo-4,5-dihidropirazina-2-carboxilato de metilo es un compuesto orgánico con la fórmula molecular C8H10N2O3 y un peso molecular de 182.18 g/mol . Este compuesto pertenece a la clase de los derivados de pirazina y se caracteriza por su estructura única, que incluye un anillo de pirazina con un grupo etilo en la posición 6, un grupo ceto en la posición 5 y un éster metílico en la posición 2.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-etil-5-oxo-4,5-dihidropirazina-2-carboxilato de metilo normalmente implica la condensación de acetoacetato de etilo con hidrato de hidrazina, seguida de reacciones de ciclización y esterificación . Las condiciones de reacción suelen incluir el uso de disolventes como etanol o metanol, y las reacciones se llevan a cabo bajo condiciones de reflujo para garantizar la conversión completa de los reactivos.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la recristalización o la cromatografía para obtener el compuesto con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-etil-5-oxo-4,5-dihidropirazina-2-carboxilato de metilo sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar los derivados de pirazina correspondientes con estados de oxidación más altos.
Reducción: Las reacciones de reducción pueden convertir el grupo ceto en un grupo hidroxilo, formando derivados alcohólicos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Los nucleófilos como las aminas o los tioles pueden utilizarse para reacciones de sustitución.
Principales productos formados
Oxidación: Derivados de pirazina con grupos ácido carboxílico o aldehído.
Reducción: Derivados alcohólicos del compuesto original.
Sustitución: Varios derivados de pirazina sustituidos, dependiendo del nucleófilo utilizado.
Aplicaciones en investigación científica
El 6-etil-5-oxo-4,5-dihidropirazina-2-carboxilato de metilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de derivados de pirazina más complejos.
Biología: Se ha investigado por sus posibles actividades biológicas, incluyendo las propiedades antimicrobianas y anticancerígenas.
Medicina: Se ha explorado como un posible compuesto principal para el desarrollo de nuevos agentes terapéuticos.
Industria: Se utiliza en la producción de productos químicos especiales y productos farmacéuticos.
Aplicaciones Científicas De Investigación
Methyl 6-ethyl-5-oxo-4,5-dihydropyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
El mecanismo de acción del 6-etil-5-oxo-4,5-dihidropirazina-2-carboxilato de metilo implica su interacción con dianas moleculares y vías específicas. El compuesto puede inhibir ciertas enzimas o receptores, dando lugar a los efectos biológicos observados. Por ejemplo, puede actuar como un inhibidor de la poli(ADP-ribosa) polimerasa (PARP), que está involucrada en los procesos de reparación del ADN .
Comparación Con Compuestos Similares
Compuestos similares
6-Metil-2-oxo-4-fenil-1,2,3,4-tetrahidropirimidina-5-carboxilato de etilo: Este compuesto tiene una estructura similar, pero con un anillo de tetrahidropirimidina en lugar de un anillo de pirazina.
5-Oxo-5,6,7,8-tetrahidroquinolina-2-carboxilato de etilo: Otro compuesto similar con un anillo de tetrahidroquinolina.
Singularidad
El 6-etil-5-oxo-4,5-dihidropirazina-2-carboxilato de metilo es único debido a su patrón de sustitución específico en el anillo de pirazina, lo que le confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C8H10N2O3 |
|---|---|
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
methyl 5-ethyl-6-oxo-1H-pyrazine-3-carboxylate |
InChI |
InChI=1S/C8H10N2O3/c1-3-5-7(11)9-4-6(10-5)8(12)13-2/h4H,3H2,1-2H3,(H,9,11) |
Clave InChI |
MHPRNLJTTPCXNU-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC(=CNC1=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



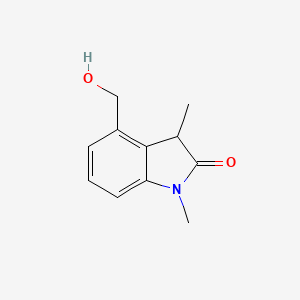
![3-[Amino(carboxy)methyl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B11908104.png)


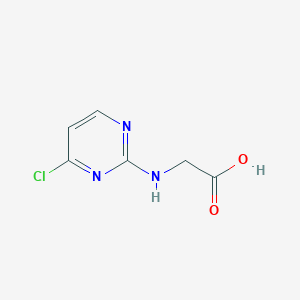
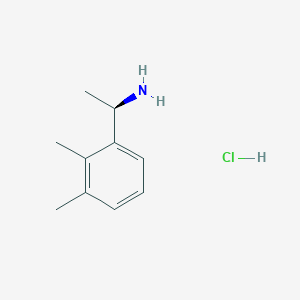

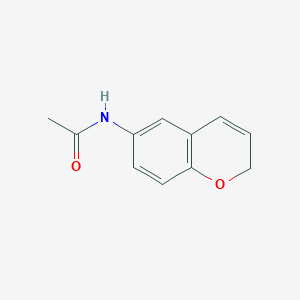
![2-Chlorothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11908132.png)

![5H-indeno[1,2-b]pyridin-4-amine](/img/structure/B11908149.png)


